N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide
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Overview
Description
“N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide” is a complex organic compound that features both anthracene and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the anthracene derivative: Starting with anthracene, oxidation reactions can introduce the 9,10-dioxo groups.
Piperidine attachment: The piperidine ring can be introduced through nucleophilic substitution reactions.
Acetamide formation:
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially altering the anthracene moiety.
Reduction: Reduction reactions might target the 9,10-dioxo groups, converting them to hydroxyl groups.
Substitution: The piperidine ring can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce diols.
Scientific Research Applications
Chemistry
Catalysis: Compounds with anthracene and piperidine structures can act as catalysts in organic reactions.
Materials Science: These compounds might be used in the development of organic semiconductors or light-emitting diodes (LEDs).
Biology and Medicine
Biological Probes: Used in fluorescence microscopy or other imaging techniques due to their unique optical properties.
Industry
Dyes and Pigments: The compound’s structure might be useful in the synthesis of dyes or pigments.
Polymers: Potential use in the development of novel polymers with specific properties.
Mechanism of Action
The mechanism of action for “N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide” would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, altering their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds like 9,10-anthraquinone.
Piperidine Derivatives: Compounds like piperidine-4-carboxamide.
Uniqueness
“N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide” is unique due to the combination of anthracene and piperidine moieties, which might confer unique chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-(9,10-dioxo-4-piperidin-1-ylanthracen-1-yl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14(25)23(2)17-10-11-18(24-12-6-3-7-13-24)20-19(17)21(26)15-8-4-5-9-16(15)22(20)27/h4-5,8-11H,3,6-7,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPKWIERQSLLQEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=C2C(=C(C=C1)N3CCCCC3)C(=O)C4=CC=CC=C4C2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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